
d-Norpropoxyphene.maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
d-Norpropoxyphene maleate: is a chemical compound that consists of the d-enantiomer of norpropoxyphene paired with maleic acid to form a salt. This salt form increases the solubility of the compound in water, which is useful for various types of chemical analyses and reactions that require the compound to be in a dissolved state . It is used as a reference standard for chemical identification and quantification purposes in analytical techniques such as chromatography .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of d-Norpropoxyphene maleate involves the reaction of norpropoxyphene with maleic acid. The reaction typically occurs in a solvent such as methanol, where the maleic acid acts as a proton donor to form the salt with norpropoxyphene . The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired salt.
Industrial Production Methods: Industrial production of d-Norpropoxyphene maleate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Oxidation Reactions
D-Norpropoxyphene.maleate undergoes oxidation to form derivatives, as evidenced by GC/MS analysis. In studies, oxidation products were observed when the compound was treated with strong bases or analyzed under high-temperature conditions . These reactions typically involve the conversion of functional groups, such as amines or esters, into oxidized forms (e.g., ketones or carboxylic acids).
Reduction Reactions
The synthesis of this compound from propoxyphene involves N-demethylation , a reduction reaction. This process uses zinc dust and formic acid in dimethylformamide (DMF) to remove methyl groups, yielding the demethylated product . The reaction proceeds through a two-step mechanism:
-
Demethylation : Propoxyphene is reduced to d-Norpropoxyphene via CYP3A4-mediated hepatic metabolism in vivo .
-
Salt Formation : The resulting d-Norpropoxyphene is then reacted with maleic acid to form the maleate salt, enhancing aqueous solubility .
Table 1: Key Reduction Reaction Parameters
Parameter | Details |
---|---|
Reagents | Zinc dust, formic acid in DMF |
Conditions | Controlled temperature, acidic environment |
Product | d-Norpropoxyphene (free base), followed by maleate salt formation |
Substitution and Rearrangement
This compound exhibits substitution and rearrangement tendencies under specific conditions:
-
Base-Catalyzed Conversion : In basic solutions, it undergoes rapid conversion to norpropoxyphene amide via a cyclic intermediate . This intermediate forms due to intramolecular cyclization, as confirmed by HPLC and 1H NMR analysis .
-
Salt Formation : The reaction with maleic acid involves protonation of the amine group, forming the maleate salt . This salt’s stability depends on storage conditions, with degradation observed in neutral methanol over time .
Hydrolysis and Stability
In aqueous environments, this compound demonstrates limited hydrolytic stability. A study showed that neutral methanol solutions degrade into a cyclic iminium ion (m/z 308) over weeks, while basic conditions accelerate this process . Storage at low temperatures (e.g., freezing) slows degradation, but complete conversion to the degradant occurs within 18 months .
Table 2: Degradation Pathways
Condition | Degradation Product | Key Observations |
---|---|---|
Neutral methanol | Cyclic iminium ion (m/z 308) | Gradual conversion over weeks |
Basic solution | Norpropoxyphene amide | Rapid conversion within 2 hours at 60°C |
Metabolic Pathways
In vivo, this compound is a major metabolite of propoxyphene, formed via CYP3A4-mediated N-demethylation . This pathway is critical for its pharmacokinetic profile:
-
Half-life : 30–36 hours for norpropoxyphene, significantly longer than propoxyphene’s 6–12 hours .
-
Excretion : Primarily renal, with accumulation risks in patients with hepatic/renal impairment .
Table 3: Pharmacokinetic Comparison
Parameter | Dextropropoxyphene | Norpropoxyphene |
---|---|---|
Half-life | 6–12 hours | 30–36 hours |
Bioavailability | Higher oral absorption | Not specified |
Metabolism | N-demethylation | N/A |
Salt Formation and Solubility
The maleate salt form enhances aqueous solubility, making it suitable for analytical techniques like chromatography . This salt is synthesized by reacting d-Norpropoxyphene with maleic acid in acetone, followed by purification . The maleate salt’s stability is influenced by pH and temperature, with optimal storage at refrigerated conditions .
Table 4: Salt Formation Protocol
Step | Process |
---|---|
Reactants | d-Norpropoxyphene free base + maleic acid in acetone |
Reaction Conditions | Room temperature, stirring, and precipitation |
Purification | Filtration and drying in vacuo |
This comprehensive analysis highlights the compound’s reactivity, emphasizing its role in analytical chemistry and pharmacological research.
Scientific Research Applications
Pharmacological Applications
Analgesic Studies
d-Norpropoxyphene is a major metabolite of dextropropoxyphene, an opioid analgesic. While it exhibits weaker analgesic properties than its parent compound, its role in pain management has been explored in various studies. Research indicates that it may contribute to the side effects associated with dextropropoxyphene, particularly in overdose scenarios where it can lead to severe toxicity and cardiac complications .
Cardiovascular Research
The compound has been identified as a pro-convulsant and a blocker of sodium and potassium channels, especially in cardiac tissue. This action can result in prolonged intracardiac conduction times, which may lead to heart failure following overdose . Studies have investigated its effects on cardiac function, particularly in the context of opioid toxicity.
Drug Metabolism Studies
d-Norpropoxyphene maleate is utilized in pharmacokinetic studies to analyze the metabolism of propoxyphene and its derivatives. It plays a crucial role in liquid chromatography-mass spectrometry methods for quantifying opioids in biological samples, including plasma and breast milk. This application is particularly relevant in maternal health research, where understanding drug metabolism is essential for assessing safety during pregnancy and lactation .
Forensic Toxicology
Quantification of Opioids
In forensic toxicology, d-Norpropoxyphene maleate is employed for the quantification of opioids in biological fluids. Its detection is crucial for analyzing cases of overdose or poisoning involving propoxyphene derivatives. Studies have demonstrated its effectiveness when used with high-resolution mass spectrometry techniques .
Case Studies
Several case studies highlight the importance of d-Norpropoxyphene maleate in forensic investigations. For instance, it has been used to establish the presence of opioids in fatal incidents, providing critical evidence in legal contexts . The compound's ability to indicate prior use of propoxyphene can be pivotal in determining the cause of death.
Research Findings
Mechanism of Action
The mechanism of action of d-Norpropoxyphene maleate involves its interaction with opioid receptors in the central nervous system. It acts as a weak agonist at OP1, OP2, and OP3 opiate receptors, primarily affecting OP3 receptors. These receptors are coupled with G-protein receptors and function as modulators of synaptic transmission via G-proteins that activate effector systems .
Comparison with Similar Compounds
Propoxyphene: An opioid analgesic with similar structural properties but different pharmacological effects.
Methadone: Another synthetic opioid with structural similarities but distinct therapeutic uses.
Dextropropoxyphene: The dextro-isomer of propoxyphene with analgesic effects.
Uniqueness: d-Norpropoxyphene maleate is unique due to its specific interaction with maleic acid to form a salt, which enhances its solubility and makes it suitable for various analytical applications. Its distinct spectroscopic properties are of interest in studies involving compound detection and verification .
Properties
Molecular Formula |
C25H31NO6 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;[(2S,3R)-3-methyl-4-(methylamino)-1,2-diphenylbutan-2-yl] propanoate |
InChI |
InChI=1S/C21H27NO2.C4H4O4/c1-4-20(23)24-21(17(2)16-22-3,19-13-9-6-10-14-19)15-18-11-7-5-8-12-18;5-3(6)1-2-4(7)8/h5-14,17,22H,4,15-16H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t17-,21+;/m1./s1 |
InChI Key |
HCQPFYNZJNOOKN-YKNFWSLESA-N |
Isomeric SMILES |
CCC(=O)O[C@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@H](C)CNC.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CNC.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.